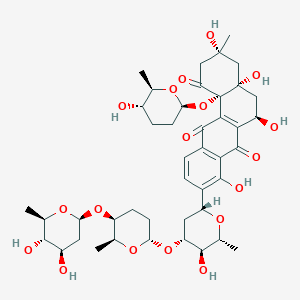
Urdamycin F
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione” is a complex organic molecule. It features multiple hydroxyl groups and oxane rings, indicating its potential biological activity and relevance in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of oxane rings and the introduction of hydroxyl groups. Common synthetic routes may include:
Glycosylation reactions: to form oxane rings.
Hydroxylation reactions: to introduce hydroxyl groups at specific positions.
Protecting group strategies: to ensure selective reactions at desired positions.
Industrial Production Methods
Industrial production of such complex molecules often involves:
Optimization of reaction conditions: to maximize yield and purity.
Use of catalysts: to enhance reaction rates and selectivity.
Purification techniques: such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Halogenated compounds, ethers.
科学研究应用
Anticancer Applications
Urdamycin F exhibits notable cytotoxic effects against various cancer cell lines. Research indicates that it demonstrates significant antiproliferative activity, making it a candidate for further development as an anticancer agent. For instance:
- Cytotoxicity Studies : this compound has been evaluated against multiple cancer cell lines, including prostate (PC-3), lung (NCI-H23), colon (HCT-15), stomach (NUGC-3), renal (ACHN), and breast (MDA-MB-231) cancer cells. The compound showed GI50 values ranging from 0.019 to 0.104 µM, indicating potent cytotoxicity compared to traditional chemotherapeutics like Adriamycin .
- Mechanism of Action : The mechanism by which this compound induces cytotoxic effects is still under investigation; however, it is hypothesized to involve the disruption of cellular processes critical for cancer cell survival and proliferation .
Antimicrobial Activity
This compound also displays significant antimicrobial properties, particularly against Gram-positive bacteria.
- Antibacterial Testing : Studies have demonstrated that this compound possesses selective antibacterial activity against strains such as Bacillus subtilis. The minimal inhibitory concentration (MIC) was reported at 8.0 µg/mL, showcasing its effectiveness as an antibacterial agent .
- Potential for Drug Development : The unique structure of this compound allows it to serve as a scaffold for the development of new antibiotics targeting resistant bacterial strains .
Biosynthesis and Structural Insights
Understanding the biosynthetic pathways of this compound is crucial for its application in drug development.
- Biosynthetic Pathway : The biosynthesis of this compound involves complex enzymatic processes within Streptomyces fradiae. Key enzymes such as glycosyltransferases play a pivotal role in the modification of the compound's structure, impacting its biological activities .
- Structural Analysis : Advanced spectroscopic techniques have been employed to elucidate the structure of this compound, confirming its unique glycosidic linkages and functional groups that contribute to its bioactivity. This structural knowledge is essential for rational drug design .
Case Studies and Research Findings
Several studies have documented the efficacy and applications of this compound:
作用机制
The compound’s mechanism of action may involve:
Interaction with enzymes: Inhibition or activation of specific enzymes.
Binding to receptors: Modulation of receptor activity.
Pathway modulation: Alteration of biochemical pathways.
相似化合物的比较
Similar Compounds
- **(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione analogs.
Other tetrahydrobenzo[a]anthracene derivatives: .
Uniqueness
Structural complexity: Multiple hydroxyl groups and oxane rings.
Potential biological activity: Due to its unique structure.
属性
CAS 编号 |
104562-12-1 |
|---|---|
分子式 |
C43H58O18 |
分子量 |
862.9 g/mol |
IUPAC 名称 |
(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C43H58O18/c1-17-23(44)8-10-31(56-17)61-43-29(47)15-41(5,53)16-42(43,54)14-25(46)34-35(43)39(51)22-7-6-21(38(50)33(22)40(34)52)27-13-28(37(49)20(4)55-27)60-30-11-9-26(18(2)57-30)59-32-12-24(45)36(48)19(3)58-32/h6-7,17-20,23-28,30-32,36-37,44-46,48-50,53-54H,8-16H2,1-5H3/t17-,18+,19-,20-,23+,24-,25-,26+,27-,28-,30+,31+,32+,36-,37-,41+,42+,43+/m1/s1 |
InChI 键 |
YYDWXWUQQJUOKE-WIDMLWBLSA-N |
SMILES |
CC1C(CCC(O1)OC23C(=O)CC(CC2(CC(C4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)O)(C)O)O |
手性 SMILES |
C[C@@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C[C@H](C4=C3C(=O)C5=C(C4=O)C(=C(C=C5)[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7CC[C@@H]([C@@H](O7)C)O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)O)O)(C)O)O |
规范 SMILES |
CC1C(CCC(O1)OC23C(=O)CC(CC2(CC(C4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)O)(C)O)O |
同义词 |
urdamycin F |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















